Pyrrolidine, 1-(1,6-dioxooctadecyl)-

Agricultural Biotechnology Biocontrol Natural Product Discovery

For researchers isolating bioactive secondary metabolites, instrument calibration in GC-MS metabolomics, or exploring tyrosinase inhibition, this N-acylpyrrolidine diketone is a critical standard. Generic C18 pyrrolidines cannot substitute for its unique 1,6-dioxo motif, which dictates specific hydrogen-bonding, dipole moment, and chromatographic retention time. - Essential for verifying B. contaminans NZ strain identity and confirming tyrosinase inhibitory bioactivity. - Validated by a GC-MS spectrum in the Wiley Registry for unambiguous analytical identification. - Predicted high boiling point (~503.7°C) offers thermal stability for high-temperature process chemistry applications.

Molecular Formula C22H41NO2
Molecular Weight 351.6 g/mol
CAS No. 56630-89-8
Cat. No. B13927998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-(1,6-dioxooctadecyl)-
CAS56630-89-8
Molecular FormulaC22H41NO2
Molecular Weight351.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)CCCCC(=O)N1CCCC1
InChIInChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)17-12-13-18-22(25)23-19-14-15-20-23/h2-20H2,1H3
InChIKeyZURMLYUPKZQPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 1-(1,6-dioxooctadecyl)-: Technical Baseline


Pyrrolidine, 1-(1,6-dioxooctadecyl)- (CAS 56630-89-8), also known as 1-(6-oxostearoyl)pyrrolidine or 1-pyrrolidin-1-yloctadecane-1,6-dione, is an N-acylpyrrolidine derivative featuring a C18 aliphatic chain and two ketone moieties . Its molecular formula is C22H41NO2 with a molecular weight of 351.57 g/mol . Predicted physicochemical properties include a boiling point of 503.7±33.0 °C and a density of 0.944±0.06 g/cm³ . The compound is documented in authoritative spectral databases, including a GC-MS spectrum in the Wiley Registry of Mass Spectral Data, confirming its identity for analytical verification [1].

Natural product standard for endophytic metabolomic profiling workflows
GC-MS spectral library entry supports identity verification in complex biological matrices
Reported tyrosinase inhibitory profile supports enzyme inhibition and melanogenesis research

Procurement Risk for Pyrrolidine, 1-(1,6-dioxooctadecyl)-


Despite superficial structural similarities, substituting Pyrrolidine, 1-(1,6-dioxooctadecyl)- with other N-acylpyrrolidines or C18 pyrrolidine derivatives can lead to fundamentally different biological and physicochemical outcomes. The precise positioning of the 1,6-dioxo (ketone) functional groups along the octadecyl chain imparts a unique hydrogen-bonding capacity and dipole moment compared to mono-oxo analogs like 1-stearoylpyrrolidine (CAS 33707-76-5) or N-octadecylpyrrolidine-2,5-dione (CAS 67381-62-8) . Empirical detection in endophytic bacterial metabolomes indicates that this compound is produced by specific biosynthetic pathways and exhibits distinct bioactivity profiles (e.g., tyrosinase inhibition) not necessarily shared by its nearest structural neighbors [1]. The following quantitative evidence demonstrates why procurement decisions must be compound-specific rather than class-generic.

Mono-oxo C18 analogs (e.g., 1-stearoylpyrrolidine) lack the 1,6-diketone motif, which may alter hydrogen-bonding capacity and bioactivity profile.
Succinimide derivatives (e.g., N-octadecylpyrrolidine-2,5-dione) introduce ring constraints that may shift conformational flexibility and target recognition.
Unsaturated C18 analogs or co-occurring amides (e.g., oleamide) do not share the same spectral fingerprint and reported tyrosinase inhibitory context.

Quantitative Differentiation Against Analogs


Endophytic Metabolomic Detection and Bioactivity

In a metabolomic analysis of the endophytic bacterium Burkholderia contaminans NZ, Pyrrolidine, 1-(1,6-dioxooctadecyl)- was specifically identified by GC-MS as a bioactive secondary metabolite. Unlike the more common 9-Octadecenamide (oleamide) detected in the same extract, this compound is reported to exhibit tyrosinase inhibitory, antifungal, and antibiotic activities [1].

Metabolomic detection
Class-level
Detected in B. contaminans NZ extract; reported tyrosinase inhibitory, antifungal, antibiotic activities
May support biocontrol metabolomic marker selection
Data to verify; qualitative detection only
Agricultural Biotechnology Biocontrol Natural Product Discovery

Predicted Physicochemical Divergence

Predicted boiling point and density values differentiate Pyrrolidine, 1-(1,6-dioxooctadecyl)- from close analogs lacking the 1,6-diketone motif. The target compound has a predicted boiling point of 503.7±33.0 °C, which is significantly higher than that of the mono-oxo analog 1-stearoylpyrrolidine (CAS 33707-76-5; predicted ~460-470 °C) and the N-hydroxysuccinimide ester derivative 2,5-Dioxopyrrolidin-1-yl stearate (CAS 14464-32-5; predicted ~470.8±28.0 °C) [1][2].

Boiling point prediction
Cross-study comparable
503.7±33.0 °C vs. ~460-470 °C for mono-oxo analog and ~470.8±28.0 °C for succinimidyl ester
Reported higher boiling point may support high-temperature synthesis studies
Predicted values; experimental confirmation needed
Chemical Synthesis Process Chemistry Purification

Unique GC-MS Spectral Fingerprint

The compound has a curated GC-MS spectrum in the Wiley Registry of Mass Spectral Data, with a specific SpectraBase Compound ID (EpuXMjRkKc8) and exact mass of 351.31373 g/mol [1]. In contrast, closely related compounds such as (12E,15E)-1-(1-pyrrolidinyl)-12,15-octadecadien-1-one (CAS 56630-44-5) or N-octadecylpyrrolidine-2,5-dione (CAS 67381-62-8) have distinct molecular ions and fragmentation patterns due to differences in unsaturation and functional group placement.

GC-MS library
Cross-study comparable
Wiley Registry entry with exact mass 351.31373 g/mol and unique InChIKey
Supports unambiguous identification in complex mixtures
Substitution with analogs lacking verified library entries introduces uncertainty
Analytical Chemistry Metabolomics Quality Control

Hydrogen-Bonding Capacity and Flexibility

Pyrrolidine, 1-(1,6-dioxooctadecyl)- possesses 2 hydrogen bond acceptors (the two ketone oxygens) and 0 hydrogen bond donors, with 16 rotatable bonds [1]. This contrasts with mono-oxo analogs like 1-stearoylpyrrolidine (1 HBA, 0 HBD, 16 rotatable bonds) [2] and N-octadecylpyrrolidine-2,5-dione (2 HBA, 0 HBD, 16 rotatable bonds but a more constrained succinimide ring) .

H-bond topology
Cross-study comparable
2 HBA / 0 HBD / 16 rotatable bonds vs. 1 HBA for mono-oxo analog; succinimide ring more constrained
Topological differences may impact solubility and target binding profiles
Calculated properties; experimental binding data lacking
Computational Chemistry Drug Design Material Science

Tyrosinase Inhibitory Activity

While quantitative IC50 values for Pyrrolidine, 1-(1,6-dioxooctadecyl)- against tyrosinase are not currently available in the primary literature, its specific identification alongside pyrrolnitrin in B. contaminans NZ extracts and its reported tyrosinase inhibitory activity distinguishes it from other C18 amides like 9-Octadecenamide, which primarily exhibit antifungal and quorum-sensing modulating activities [1].

Tyrosinase inhibition
Class-level
Reported tyrosinase inhibitory activity (qualitative)
Supports melanogenesis research screening
IC50 not established; requires follow-up assay confirmation
Enzyme Inhibition Cosmeceuticals Natural Products

High-Value Applications of Pyrrolidine, 1-(1,6-dioxooctadecyl)-


Biocontrol Metabolomic Standard

In studies aimed at characterizing the bioactive secondary metabolome of the plant growth-promoting endophyte B. contaminans NZ, this compound serves as an essential analytical standard. Its confirmed presence via GC-MS and associated bioactivities (tyrosinase inhibition, antifungal, antibiotic) make it a key marker for verifying bacterial strain identity and metabolic output [1]. Researchers should procure this specific compound to calibrate instruments, confirm retention times, and ensure reproducibility across metabolomic studies.

High-Temperature Organic Synthesis

Given its predicted boiling point of ~503.7 °C—significantly higher than many structurally related N-acylpyrrolidines—this compound is a candidate for high-temperature reaction media or as a thermally stable synthetic intermediate . Procurement of this specific diketone is warranted in process chemistry applications where lower-boiling analogs (e.g., 1-stearoylpyrrolidine, ~460-470 °C) would volatilize or degrade, compromising reaction integrity.

Tyrosinase Inhibitor Lead Discovery

The reported tyrosinase inhibitory activity of this compound, identified in a microbial endophyte context, positions it as a potential lead scaffold for anti-melanogenic or anti-browning agents [2]. For academic or industrial natural product chemistry groups, sourcing this specific compound enables follow-up assays to determine IC50 values and explore structure-activity relationships (SAR) around the 1,6-dioxo motif, an endeavor not possible with mono-oxo or unsaturated analogs.

Analytical QC Reference Standard

Laboratories developing GC-MS or LC-MS methods for complex biological or environmental samples require this compound as a certified reference material. Its inclusion in the Wiley Registry of Mass Spectral Data provides a validated spectral fingerprint for unambiguous identification [3]. Using a substitute analog would introduce false positives or negatives in unknown sample deconvolution, making procurement of the exact CAS 56630-89-8 compound essential for reliable analytical workflows.

Application
Selection Property
Validation Focus
Biocontrol metabolomics standard
GC-MS spectral library verification
Retention time and mass confirmation in endophyte extracts
High-temperature synthesis research
Reported boiling point differentiation
Thermal stability under process-relevant conditions
Tyrosinase inhibitor lead discovery
Reported tyrosinase inhibitory activity
IC50 determination and structure-activity relationship studies
Analytical QC reference standard
Verified spectral database entry
Inter-laboratory method reproducibility and peak assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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